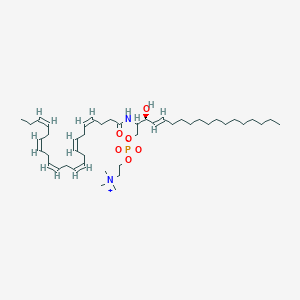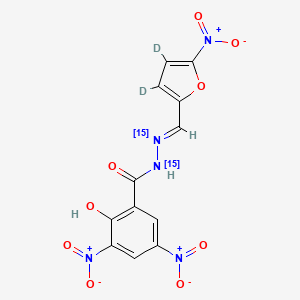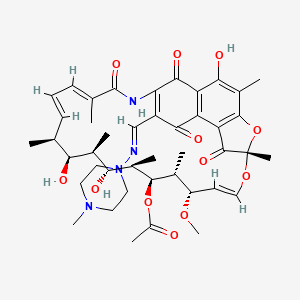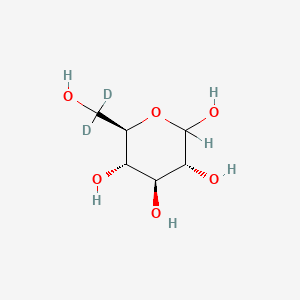
N-Docosahexaenoic sphingomyelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-Docosahexaenoic sphingomyelin synthesis involves the enzymatic addition of DHA to sphingomyelin. DHA incorporation modifies the physical organization of plasma membrane signaling assemblies, enhancing the segregation into raft and non-raft domains in lipid mixtures, which is crucial for its biological effects. This modification increases lipid-lipid immiscibility in the presence of sphingomyelin and cholesterol compared to monounsaturated controls, indicating a structural mechanism by which DHA influences membrane composition and function (Wassall et al., 2018).
Molecular Structure Analysis
The molecular structure of N-Docosahexaenoic sphingomyelin is characterized by the presence of DHA acyl chains esterified in the sn-2 position of phosphatidylcholine, which regulates the formation of raft and non-raft domains in lipid mixtures. This structure significantly impacts the size and organization of lipid rafts, with direct experimental evidence showing increased nanoscale raft-like domains compared to other lipid compositions. Such structural features are pivotal in understanding the biological effects of DHA-containing sphingomyelin (Wassall et al., 2018).
Chemical Reactions and Properties
N-Docosahexaenoic sphingomyelin's chemical properties are influenced by DHA's interaction with sphingomyelinase pathways. DHA activates sphingomyelinase, leading to ceramide formation, a lipid signaling molecule involved in various physiological processes. This interaction suggests a mechanism where DHA-modified sphingomyelin participates in cell signaling and regulation through ceramide pathways, impacting the expression of genes such as cytochrome P450 2B1 in response to external stimuli (Lu et al., 2010).
Physical Properties Analysis
The physical properties of N-Docosahexaenoic sphingomyelin, such as phase behavior and membrane domain formation, are significantly affected by the incorporation of DHA. Studies using differential scanning calorimetry and 2H NMR have shown that DHA-containing sphingomyelin enhances lipid phase separation, contributing to the formation of distinct membrane domains. This phase behavior is critical for the functional compartmentalization of cellular membranes, influencing signaling and protein localization (Wassall et al., 2018).
Chemical Properties Analysis
The chemical properties of N-Docosahexaenoic sphingomyelin are characterized by its interactions with other membrane components and its role in cell signaling. The unique chemical structure of DHA-modified sphingomyelin alters its interactions with cholesterol and other lipids, impacting membrane fluidity, domain formation, and signaling pathways. These chemical properties underline the importance of N-Docosahexaenoic sphingomyelin in maintaining membrane structure and function, contributing to its wide-ranging biological effects (Wassall et al., 2018).
Aplicaciones Científicas De Investigación
Inhibition of Cytokine Signaling in Human Retinal Endothelial Cells
N-Docosahexaenoic acid (DHA) has been found to inhibit cytokine-induced inflammation in human retinal endothelial cells, which are affected by diabetic retinopathy. DHA does this by downregulating sphingomyelinases, thereby preventing the hydrolysis of sphingomyelin to proinflammatory ceramide (Opreanu et al., 2010).
Regulation of Retinal Microangiopathy in Diabetic Models
DHA reduces the expression of acid sphingomyelinase (ASM) in endothelial cells, influencing the ceramide-to-sphingomyelin ratio in the caveolae. This reduction inhibits cytokine-induced inflammatory signaling, which is pivotal in managing retinal vascular inflammation and vessel loss in diabetic retinopathy (Opreanu et al., 2011).
Comprehensive Lipid Analysis
A study developed an approach for analyzing sphingolipids, including sphingomyelin, and their role in pathology and diagnostics. This research helps in understanding sphingomyelin metabolism in various biological contexts, including the liver, and its relationship with diseases (Ogiso et al., 2014).
Modulation of Lipid Raft Formation
DHA, when esterified in phosphatidylcholine, regulates the formation of sphingomyelin/cholesterol-enriched lipid rafts in plasma membranes. This has implications for signaling networks that rely on the compartmentalization of proteins within these rafts (Wassall et al., 2018).
Impact on Spermatozoa and Seminal Plasma Lipids
Investigations into the lipid composition of human spermatozoa and seminal plasma have shown that DHA affects the abundance of sphingomyelin and other lipids, which undergo changes during the cryopreservation process of spermatozoa (Schiller et al., 2000).
Role in Neurological Disorders
Sphingomyelinases, which hydrolyze sphingomyelin to ceramide, play a significant role in various neurological disorders. Understanding their function and regulation is crucial in developing therapeutic strategies for these conditions (Ong et al., 2015).
Direcciones Futuras
The formation of migrasomes is initiated by the assembly of sphingomyelin synthase 2 foci at the leading edge of migrating cells . This research provides insights into the catalytic mechanism of SMSr and expands our understanding of sphingolipid metabolism . Further investigation is needed to confirm the role of ASM in the human setting of aging and age-related neurodegenerative diseases .
Propiedades
IUPAC Name |
[(E,3S)-2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H79N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-45(49)46-43(42-53-54(50,51)52-41-40-47(3,4)5)44(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27,29,33,35-36,38,43-44,48H,6-7,9,11-13,15,17-19,22,25-26,28,30-32,34,37,39-42H2,1-5H3,(H-,46,49,50,51)/b10-8-,16-14-,21-20-,24-23-,29-27-,35-33-,38-36+/t43?,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOHCZJDMNPDLS-GROXNLSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H](C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H79N2O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Docosahexaenoic sphingomyelin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(2R,3R,4S,5S)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B1147141.png)
![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)


![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)